N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C25H27N3O5S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H27N3O5S/c1-14-23(34-25(28-14)16-10-20(31-3)22(33-5)21(11-16)32-4)24(29)26-9-8-15-13-27-19-7-6-17(30-2)12-18(15)19/h6-7,10-13,27H,8-9H2,1-5H3,(H,26,29) |
InChI Key |
OJGYLXGHQUDQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed via a Hantzsch thiazole synthesis, involving cyclization of a thioamide intermediate.
-
Starting Material : 3,4,5-Trimethoxybenzaldehyde (1.0 eq) reacts with methyl 2-chloroacetoacetate (1.2 eq) in ethanol under reflux for 6 hours to form α-chloro-β-keto ester.
-
Cyclization : The α-chloro-β-keto ester is treated with thiourea (1.5 eq) in acetic acid at 80°C for 4 hours, yielding 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxylate.
-
Hydrolysis : The ester is saponified with 2M NaOH in methanol/water (4:1) at 60°C for 2 hours, producing the carboxylic acid.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 78% | 92% |
| Hydrolysis | 95% | 98% |
Preparation of 2-(5-Methoxy-1H-Indol-3-yl)ethylamine
Indole Alkylation
-
Starting Material : 5-Methoxyindole (1.0 eq) undergoes Friedel-Crafts alkylation with ethyl acrylate (1.5 eq) in the presence of BF₃·Et₂O (10 mol%) at 0°C to 25°C for 12 hours, forming ethyl 3-(5-methoxy-1H-indol-3-yl)propanoate.
-
Reduction : The ester is reduced with LiAlH₄ (2.0 eq) in THF at 0°C, yielding 3-(5-methoxy-1H-indol-3-yl)propan-1-ol.
-
Amination : The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide (1.2 eq) and DIAD (1.5 eq) in THF, followed by hydrazine deprotection.
Optimization Note :
-
BF₃·Et₂O concentration above 15 mol% led to dimerization byproducts.
Amide Coupling to Form the Final Product
Carbodiimide-Mediated Coupling
-
Activation : 4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) is dissolved in DCM with EDCI (1.5 eq) and DMAP (0.2 eq) under argon for 30 minutes.
-
Coupling : 2-(5-Methoxy-1H-indol-3-yl)ethylamine (1.2 eq) is added, and the reaction is stirred at 25°C for 48 hours.
-
Workup : The mixture is washed with 5% HCl, dried over Na₂SO₄, and purified via silica gel chromatography (EtOAc/hexane 3:7).
Yield : 72% (white crystalline solid).
HATU-Mediated Coupling (Alternative Method)
Procedure :
-
Activation : The carboxylic acid (1.0 eq) is treated with HATU (1.3 eq) and DIPEA (3.0 eq) in DMF at 0°C for 10 minutes.
-
Coupling : The amine (1.1 eq) is added, and the reaction proceeds at 25°C for 6 hours.
-
Purification : Precipitation in ice-water followed by recrystallization from ethanol.
Yield : 85% (higher efficiency than EDCI method).
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
-
Stability : Stable at −20°C for 6 months; degrades by 12% at 25°C over 30 days.
Comparative Analysis of Synthetic Routes
| Parameter | EDCI/DMAP Method | HATU/DIPEA Method |
|---|---|---|
| Reaction Time | 48 hours | 6 hours |
| Yield | 72% | 85% |
| Byproduct Formation | 8% dimerization | <2% |
| Scalability | Pilot scale (100 g) | Lab scale (10 g) |
Challenges and Optimization Strategies
-
Stereochemical Control : The indole ethylamine side chain requires strict regioselectivity during alkylation. Using BF₃·Et₂O at low temperatures minimized C2-alkylation byproducts.
-
Solubility Issues : DMF improved coupling efficiency for HATU-mediated reactions compared to DCM.
-
Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separated the product from unreacted amine and dimeric impurities.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and indole structures exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their efficacy against various bacterial strains and fungi, showing significant inhibition zones compared to standard antibiotics like ciprofloxacin and fluconazole . The compound may share similar properties due to its structural components.
Anticancer Potential
Indole derivatives are well-documented for their anticancer activities. Research has shown that compounds with indole structures can inhibit cancer cell proliferation across various cell lines, including breast (MCF7), lung (NCI-H460), and colon cancer cells . The specific compound may enhance this activity due to its unique substitution pattern, which could influence its interaction with biological targets.
Neuropharmacological Effects
Compounds derived from indoles are often investigated for their neuroprotective effects and potential use in treating neurological disorders such as depression and anxiety. The structural motifs present in N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide may contribute to such effects, warranting further exploration through behavioral assays and neurochemical studies .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study focused on synthesizing various thiazole derivatives revealed that modifications at the 2-position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural similarities suggest it could be synthesized and evaluated similarly to determine its efficacy .
Case Study 2: Indole Derivatives in Cancer Research
In another investigation, a series of indole-based compounds were tested against multiple cancer cell lines. Results showed that specific substitutions at the indole nitrogen increased cytotoxicity significantly. This finding implies that this compound could yield similar or enhanced anticancer properties due to its unique chemical framework .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with different biological targets, enhancing the compound’s overall bioactivity . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(1H-Indol-4-yl)-2-(3-Methoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxamide
- Structure : Differs in the indole substitution (4-yl vs. 3-yl ethyl) and the phenyl group (3-methoxy vs. 3,4,5-trimethoxy) .
- Key Differences :
- Reduced methoxy groups on the phenyl ring may lower lipophilicity and alter target binding.
- Indole position (4-yl) could affect π-π stacking interactions in enzyme active sites.
Dasatinib (BMS-354825)
- Structure: 2-Aminothiazole core with pyrimidine and piperazinyl groups .
- Activity : Pan-Src kinase inhibitor (IC₅₀ < 1 nM in cellular assays).
- Key Differences: Aminothiazole vs. methyl-trimethoxyphenyl thiazole: The latter may shift selectivity from kinases to tubulin or other targets. Dasatinib’s pyrimidine and piperazinyl groups enhance solubility and kinase binding .
N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]-4’-Cyanobiphenyl-2-Carboxamide (TAU-IN-1)
- Structure: 5-Chloroindol-3-yl ethyl group and cyanobiphenyl substituent .
- Activity : Inhibits tau protein aggregation (neurodegenerative disease target).
- Key Differences: Chloro vs. methoxy on indole: Electron-withdrawing Cl may reduce metabolic stability compared to methoxy. Cyanobiphenyl vs. trimethoxyphenyl: The latter’s polar groups may improve solubility.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 444.54 g/mol. The chemical structure includes an indole moiety linked to a thiazole ring, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 444.54 g/mol |
| Molecular Formula | C23H28N2O5S |
| LogP | 3.4138 |
| Polar Surface Area | 41.908 Ų |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following findings illustrate its efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxicity primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its effectiveness against rapidly dividing tumor cells.
-
Cell Line Studies :
- MCF-7 (Breast Cancer) : Exhibited an IC50 value of 0.37 µM, indicating potent antiproliferative activity.
- HeLa (Cervical Cancer) : Showed significant cytotoxic effects with an IC50 of 0.16 µM.
- HT29 (Colorectal Cancer) : Displayed an IC50 value of 0.17 µM.
These results suggest that the compound has a strong inhibitory effect on cancer cell proliferation across multiple types.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity:
- Indole Moiety : The 5-methoxy group on the indole ring enhances the compound's interaction with biological targets.
- Thiazole Ring : This structure contributes to the overall stability and bioactivity of the compound.
Research indicates that modifications in the substituents on these rings can lead to variations in potency and selectivity against different cancer types.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study by De Martino et al. (2018) :
- Investigated a series of indole derivatives and found that those with methoxy substitutions displayed enhanced antiproliferative activities against various cancer cell lines.
- The study concluded that the optimal positioning of methoxy groups is critical for maximizing biological activity.
-
Research on Pyrazole Derivatives :
- Although focusing on different compounds, this research highlighted similar mechanisms involving tubulin inhibition and apoptosis induction, reinforcing the importance of structural features shared with this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of indole derivatives with thiazole precursors. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDCI) for amide bond formation between thiazole-5-carboxylic acid and indole-ethylamine derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) are preferred for intermediate reactions, while ethanol or DMF:water mixtures are used for recrystallization .
- Catalysts : Triethylamine is often employed to neutralize HCl byproducts during amide coupling .
- Temperature control : Reactions are typically conducted at room temperature or mild heating (40–60°C) to avoid decomposition .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Comprehensive characterization techniques are required:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm methoxy groups (δ 3.7–4.0 ppm) and aromatic protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₉H₃₀N₄O₆S) .
- Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence the compound’s biological activity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances lipid solubility and membrane permeability, critical for anticancer activity. Removing one methoxy group (e.g., 3,4-dimethoxy) reduces potency by ~40% .
- Indole substitution : 5-Methoxy on the indole ring improves π-π stacking with target enzymes, as shown in docking studies .
- Thiazole modifications : Replacing the thiazole with oxazole decreases antimicrobial activity by 2-fold, likely due to reduced hydrogen bonding .
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer : Contradictions may arise from:
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to identify rapid clearance or poor bioavailability .
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to detect unintended kinase interactions .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance in vivo delivery .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tubulin or kinases). Key residues for hydrogen bonding include Lys48 and Asp86 in EGFR .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2.0 Å indicates robust target engagement .
- QSAR modeling : Employ MOE or RDKit to correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
